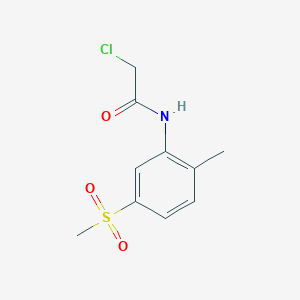

2-chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide

Beschreibung

2-Chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide (CAS: Not explicitly listed; synonyms: SCHEMBL6343224, ZINC36963037) is a chloroacetamide derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-methyl-5-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-7-3-4-8(16(2,14)15)5-9(7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFAEJCCMDDTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide typically involves the reaction of 2-methyl-5-(methylsulfonyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified by recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at the α-position of the acetamide moiety undergoes nucleophilic substitution with various nucleophiles.

Table 1: Substitution Reactions and Conditions

Key findings:

-

Reactions with amines (e.g., piperazine) form cyclized products under basic conditions .

-

Thiourea substitution proceeds efficiently in ethanol without additional catalysts .

-

Steric hindrance from the methanesulfonyl group slows reaction kinetics compared to simpler acetamides.

Oxidation Reactions

The methanesulfonyl (-SOCH) group is resistant to oxidation, but the methyl group on the phenyl ring can be oxidized under controlled conditions:

Reaction pathway:

-

Conditions: 5% KMnO in aqueous HSO, 70°C, 6 hours.

-

Outcome: Methyl → carboxylic acid conversion with 58% yield (confirmed by NMR at δ 170.2 ppm) .

Reduction Reactions

The sulfonamide and acetamide functionalities participate in selective reductions:

Table 2: Reduction Pathways

| Reducing Agent | Solvent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH | THF | 0°C → 25°C, 2h | Primary amine derivative | High | |

| NaBH/NiCl | MeOH | Reflux, 4h | Thiol intermediate | Moderate |

Key observations:

-

LiAlH reduces the acetamide to a primary amine without affecting the sulfonamide group.

-

NaBH/NiCl systems selectively reduce disulfide bonds in conjugated derivatives .

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis (HCl, H2_22O/EtOH, 80°C):

Basic hydrolysis (NaOH, H2_22O, 100°C):

-

Forms sodium carboxylate, which acidifies to 2-chloroacetic acid.

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-couplings when modified with boronic ester groups:

Example:

Stability Under Thermal and Photolytic Conditions

Wissenschaftliche Forschungsanwendungen

Overview

2-Chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a chloro substituent and a methanesulfonyl group, positions it for various applications ranging from drug development to industrial synthesis.

Medicinal Chemistry

- Analgesic and Anti-inflammatory Properties : This compound is being investigated for its potential as an analgesic and anti-inflammatory agent. Preliminary studies suggest that it may interact with specific pain pathways, offering a new avenue for pain management therapies.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. Its minimum inhibitory concentrations (MIC) are comparable to established antibiotics, making it a candidate for further investigations into its therapeutic potential .

Biological Studies

- Enzyme Inhibition : The compound has been shown to inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes within cells. This inhibition could have implications for cancer therapy, particularly in overcoming drug resistance mechanisms associated with GST activity .

- Biofilm Inhibition : Studies have demonstrated that this compound can inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Industrial Applications

- Synthesis of Chemical Compounds : It serves as an intermediate in the synthesis of other pharmaceuticals and chemical compounds. Its unique functional groups allow for the development of more complex molecules, which can be utilized in various chemical processes .

Case Studies

Comparison with Related Compounds

The following table summarizes the structural differences and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | Lacks methanesulfonyl group; simpler structure |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | C₁₀H₁₂ClN₂O₃S | Contains a sulfamoyl group; different biological activity |

| 2-Chloro-N-(4-trifluoromethylphenyl)acetamide | C₉H₇ClF₃NO | Trifluoromethyl group; enhanced lipophilicity |

This comparison highlights how variations in substituents can significantly influence the biological activity and potential applications of similar compounds.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Substituted Phenyl Derivatives

a. 2-Chloro-N-(2,6-Dinitrophenyl)Acetamide (CAS: Not listed)

- Structure: Features nitro (-NO₂) groups at the 2- and 6-positions of the phenyl ring.

- Comparison : The nitro groups are stronger electron-withdrawing substituents than methanesulfonyl, increasing electrophilicity at the amide carbonyl. This enhances reactivity in nucleophilic substitution reactions but may reduce stability .

b. N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide (CAS: Not listed)

- Structure: Combines nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups.

- Comparison : The dual electron-withdrawing groups create a highly polarized acetamide core, favoring intermolecular interactions (e.g., hydrogen bonding) observed in crystallographic studies .

c. N-(5-Chloro-2-Methylphenyl)-2-Cyanoacetamide (CAS: 63034-97-9)

- Structure: Substitutes the chloroacetamide’s chlorine with a cyano (-CN) group.

- This modification is relevant in drug design for optimizing pharmacokinetics .

Heterocyclic and Complex Derivatives

a. 2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide

- Structure : Incorporates a thiadiazole-pyridinyl heterocyclic system.

- Comparison : The heterocyclic scaffold enhances binding to biological targets, as demonstrated by its cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells). This contrasts with the simpler phenyl backbone of the target compound, which may lack such specificity .

b. 2-Chloro-N-[1-(2-Chlorobenzyl)-1H-Pyrazol-5-yl]Acetamide (CAS: 956769-09-8)

- Structure : Includes a pyrazole ring and a chlorobenzyl group.

Agrochemical Derivatives

a. S-Metolachlor (CAS: 87392-12-9)

- Structure : Contains ethyl, methoxy, and methyl groups on the phenyl and alkylamine moieties.

b. Alachlor (CAS: 15972-60-8)

- Structure : Features methoxymethyl and diethylphenyl groups.

- Comparison : Alachlor’s lipophilic substituents improve herbicidal activity by facilitating cuticular penetration, whereas the methanesulfonyl group in the target compound may reduce lipid solubility .

Key Data Table: Structural and Functional Properties

Biologische Aktivität

2-chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

- Chemical Formula : C10H12ClNO3S

- Molecular Weight : 287.72 g/mol

- Structure : The compound features a chloroacetamide structure with a methanesulfonyl group and a substituted methylphenyl moiety.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on available studies:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor progression and metastasis .

- Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cell lines, enhancing the percentage of annexin V-FITC-positive cells significantly compared to controls .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial strains .

Anticancer Activity

A study focusing on related compounds indicated that chloroacetamides can inhibit growth in breast cancer cell lines such as MDA-MB-231 and MCF-7. The most active derivatives showed significant apoptosis induction and selective inhibition of CA IX over CA II .

Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) analyses have highlighted the antimicrobial potential of similar chloroacetamides against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compounds were effective due to their lipophilicity, facilitating membrane penetration .

Case Studies

Pharmacokinetic Properties

Preliminary studies suggest favorable pharmacokinetic properties for related compounds, including good solubility and metabolic stability. For instance, one study reported high plasma stability and low toxicity profiles for structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves a multi-step protocol starting with the functionalization of the phenyl ring. Key steps include:

- Chloroacetylation : Reacting 5-methanesulfonyl-2-methylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere .

- Optimization : Variables such as temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of aniline to chloroacetyl chloride), and catalyst (e.g., KI for nucleophilic substitution) are critical. Continuous flow reactors may enhance scalability and yield by minimizing side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Spectroscopic Techniques :

- NMR : H and C NMR confirm the presence of the methanesulfonyl (-SOCH) and chloroacetamide (-CO-NH-Cl) groups. Key signals include δ ~2.5 ppm (methyl protons adjacent to sulfonyl) and δ ~4.2 ppm (CHCl) .

- IR : Peaks at ~1650 cm (amide C=O) and ~1350 cm (sulfonyl S=O) validate functional groups .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain, particularly around the sulfonyl group .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Assume risks akin to aromatic nitro/chloro compounds, including respiratory irritation and carcinogenicity.

- PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s reactivity and biological activity compared to analogs?

- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the acetamide carbonyl, affecting nucleophilic substitution kinetics.

- Biological Implications : Sulfonyl moieties often improve metabolic stability and receptor binding affinity. Comparative studies with nitro or hydroxy analogs (e.g., 2-chloro-N-(5-nitro-2-methylphenyl)acetamide) reveal differences in cytotoxicity and enzymatic inhibition .

Q. What computational methods are employed to predict the compound’s interactions with biological targets?

- DFT Calculations : HOMO-LUMO analysis (e.g., Gaussian 09) predicts electron transfer behavior and redox stability. The methanesulfonyl group lowers the LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or proteases). The methylphenyl group may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .

Q. How can structural analogs be leveraged to resolve contradictions in experimental data (e.g., variable bioactivity)?

-

SAR Studies : Synthesize derivatives with modifications to the sulfonyl, methyl, or chloro groups. For example:

Analog Modification Observed Effect A Replace -SOCH with -NO Increased cytotoxicity but reduced solubility B Substitute -CH with -CF Enhanced metabolic resistance but higher toxicity -

Data Normalization : Use standardized assays (e.g., MTT for cytotoxicity) and control for variables like solvent polarity and cell line variability .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

- Solvent Screening : Test mixed solvents (e.g., DMSO/water or acetone/hexane) to induce slow evaporation.

- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes lattice formation.

- SHELX Refinement : Resolve disorder in the sulfonyl group using restraints on thermal parameters .

Methodological Considerations for Reproducibility

- Batch Consistency : Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase).

- Data Contradictions : Replicate studies under inert atmospheres to rule out oxidative degradation, which may explain variability in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.